N-Desmethylapalutamide

Descripción general

Descripción

N-Desmetil-Apalutamida es un antiandrógeno no esteroideo y el principal metabolito activo de apalutamida. Apalutamida se utiliza como agente antineoplásico hormonal en el tratamiento del cáncer de próstata metastásico. N-Desmetil-Apalutamida exhibe una actividad similar a la de apalutamida y circula a concentraciones comparables durante la terapia con apalutamida .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: N-Desmetil-Apalutamida se forma a partir de apalutamida en el hígado a través de la acción de las enzimas del citocromo P450, específicamente CYP2C8 y CYP3A4 . La ruta sintética implica la desmetilación de apalutamida, que es un proceso complejo que requiere condiciones de reacción específicas y catalizadores.

Métodos de producción industrial: La producción industrial de N-Desmetil-Apalutamida implica la síntesis a gran escala de apalutamida seguida de su conversión metabólica. El proceso se optimiza para garantizar un alto rendimiento y pureza, utilizando técnicas avanzadas en síntesis orgánica y biotransformación .

Análisis De Reacciones Químicas

Tipos de reacciones: N-Desmetil-Apalutamida experimenta principalmente reacciones metabólicas, incluyendo oxidación y reducción. El compuesto se metaboliza por las enzimas del citocromo P450, lo que lleva a diversos productos oxidativos .

Reactivos y condiciones comunes: Las reacciones metabólicas implican enzimas como CYP2C8 y CYP3A4, que facilitan los procesos de oxidación y reducción. Estas reacciones generalmente ocurren en condiciones fisiológicas dentro del hígado .

Productos principales: Los productos principales formados a partir de las reacciones metabólicas de N-Desmetil-Apalutamida incluyen varios metabolitos oxidados. Estos metabolitos se procesan aún más y se excretan del cuerpo .

Aplicaciones Científicas De Investigación

Introduction to N-Desmethylapalutamide

This compound is an active metabolite of apalutamide, an androgen receptor inhibitor primarily used in the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC). The compound has garnered attention for its pharmacological properties and clinical implications, particularly in enhancing the efficacy of androgen deprivation therapy (ADT) and improving patient outcomes.

Pharmacokinetics and Pharmacodynamics

This compound plays a crucial role in understanding the pharmacokinetics of apalutamide. A population pharmacokinetic analysis demonstrated that both apalutamide and its metabolite exhibit significant plasma accumulation, with this compound showing an 85.2-fold increase at steady state following a daily dose of 240 mg of apalutamide . This information is vital for optimizing dosing regimens and predicting therapeutic outcomes in clinical settings.

Clinical Efficacy in Prostate Cancer

This compound's efficacy was highlighted in the SPARTAN trial, where it was associated with improved metastasis-free survival (MFS) in patients with high-risk nmCRPC. The study reported a 72% reduction in the risk of developing metastatic disease when apalutamide was added to ADT compared to placebo . The exposure-response relationship indicates that higher plasma concentrations of this compound correlate with better clinical outcomes, emphasizing its importance as a therapeutic target.

Adverse Event Management

Research indicates that multidisciplinary management of adverse events associated with apalutamide, including those linked to this compound, can reduce treatment discontinuation rates. This highlights the metabolite's role not only in therapeutic efficacy but also in patient safety and tolerability .

Drug-Drug Interactions

This compound is recognized for its potential interactions with other medications, particularly those metabolized by CYP enzymes. As a moderate to strong inducer of CYP3A4 and CYP2B6, it may influence the pharmacokinetics of co-administered drugs, necessitating careful monitoring during combination therapies .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Volume of Distribution | 276 L |

| Clearance | 1.5 L/h |

| Steady-State Accumulation | 85.2-fold |

| Time to Steady-State | 4 weeks |

Table 2: Clinical Outcomes Associated with this compound

| Study | Population | Treatment | MFS Improvement |

|---|---|---|---|

| SPARTAN | High-risk nmCRPC | Apalutamide + ADT | 72% reduction |

Case Study 1: Efficacy in High-Risk nmCRPC

In a cohort study involving patients treated with apalutamide, researchers observed significant improvements in MFS when this compound levels were adequately monitored. The findings indicated that patients achieving higher concentrations experienced less disease progression and improved overall survival rates.

Case Study 2: Managing Adverse Events

A real-world study focusing on the management of adverse events associated with apalutamide revealed that proactive strategies involving healthcare teams led to reduced discontinuation rates. Patients receiving tailored interventions based on their this compound levels reported fewer severe side effects, allowing for sustained treatment continuity.

Mecanismo De Acción

N-Desmetil-Apalutamida ejerce sus efectos uniéndose al dominio de unión al ligando del receptor de andrógenos, bloqueando la translocación nuclear del receptor de andrógenos, la unión al ADN y la transcripción de los objetivos génicos del receptor de andrógenos. Esto conduce a una reducción de la proliferación de células tumorales y un aumento de la apoptosis, lo que disminuye el volumen del tumor . El compuesto se forma a partir de apalutamida en el hígado por las enzimas del citocromo P450 CYP2C8 y CYP3A4 .

Compuestos similares:

Apalutamida: El compuesto parental, utilizado como agente antineoplásico hormonal.

Enzalutamida: Otro antiandrógeno no esteroideo con mecanismos de acción similares.

Darolutamida: Un antiandrógeno no esteroideo con una estructura química y un perfil farmacocinético ligeramente diferentes.

Singularidad: N-Desmetil-Apalutamida es única debido a su formación como metabolito activo principal de apalutamida. Exhibe una actividad similar a la de apalutamida y circula a concentraciones comparables durante la terapia, lo que la convierte en un componente crítico en la eficacia general del tratamiento con apalutamida .

Comparación Con Compuestos Similares

Apalutamide: The parent compound, used as a hormonal antineoplastic agent.

Enzalutamide: Another nonsteroidal antiandrogen with similar mechanisms of action.

Darolutamide: A nonsteroidal antiandrogen with a slightly different chemical structure and pharmacokinetic profile.

Uniqueness: N-Desmethyl-Apalutamide is unique due to its formation as a major active metabolite of apalutamide. It exhibits similar activity to apalutamide and circulates at comparable concentrations during therapy, making it a critical component in the overall efficacy of apalutamide treatment .

Actividad Biológica

N-Desmethylapalutamide, a significant active metabolite of apalutamide, plays a crucial role in the therapeutic landscape for prostate cancer, particularly in patients with high-risk non-metastatic castration-resistant prostate cancer (NM-CRPC). This compound exhibits distinct biological activities, primarily through its interaction with androgen receptors, which are pivotal in the progression of prostate cancer.

This compound has the following chemical characteristics:

| Property | Details |

|---|---|

| Common Name | N-Desmethyl Apalutamide |

| CAS Number | 1332391-11-3 |

| Molecular Formula | CHFNOS |

| Molecular Weight | 463.41 g/mol |

| CYP Enzyme Induction | Moderate to strong inducer of CYP3A4 and CYP2B6 |

This compound is noted to be a less potent antagonist of the androgen receptor compared to its parent compound, apalutamide, contributing approximately one-third of the overall activity of apalutamide in clinical settings .

This compound functions primarily by antagonizing androgen receptors, thereby inhibiting the action of androgens (male hormones) that can promote the growth of prostate cancer cells. This mechanism is crucial in managing prostate cancer progression.

Pharmacokinetics

Research has shown that this compound's pharmacokinetic profile includes:

- Absorption and Distribution : Following oral administration of apalutamide, this compound reaches steady-state concentrations after approximately four weeks. The apparent clearance rate is around 1.5 L/h, indicating slow elimination from the body .

- Exposure Response Relationships : In a study involving 1,207 patients from the SPARTAN trial, no statistically significant relationship was found between the exposure levels of this compound and metastasis-free survival (MFS). However, higher exposure levels were associated with an increased incidence of treatment-emergent adverse events such as skin rash and weight loss .

SPARTAN Study Insights

The SPARTAN study evaluated apalutamide and its metabolite in patients with NM-CRPC. Key findings include:

- Patient Demographics : The study included 806 patients receiving apalutamide and 401 on placebo.

- Dose Adjustments : Approximately 21% of patients required dose reductions due to adverse effects, highlighting the importance of monitoring plasma concentrations to manage side effects effectively .

Population Pharmacokinetics

A comprehensive analysis pooled data from multiple studies involving 1,092 subjects. The results indicated:

- Inter-individual Variability : There was low variability in apparent clearance rates (<20%), suggesting consistent pharmacokinetic behavior across different populations.

- Health Status Correlation : Factors such as health status, body weight, and albumin concentration were identified as influencing pharmacokinetics but had minimal clinical relevance .

Efficacy Case Study

In a case series involving patients treated with apalutamide:

- Patients demonstrated a significant delay in disease progression when treated with recommended doses.

- Monitoring plasma levels of both apalutamide and this compound allowed for timely adjustments in therapy to mitigate adverse effects while maintaining efficacy.

Safety Case Study

A retrospective analysis highlighted that:

- Patients exhibiting higher levels of this compound reported more frequent adverse events.

- Clinical management strategies focused on dose adjustments based on plasma concentration monitoring improved patient outcomes without compromising treatment efficacy.

Propiedades

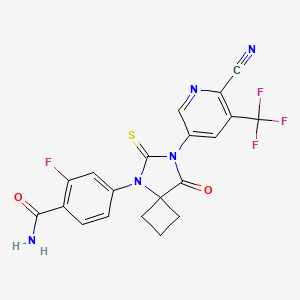

IUPAC Name |

4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F4N5O2S/c21-14-7-10(2-3-12(14)16(26)30)29-18(32)28(17(31)19(29)4-1-5-19)11-6-13(20(22,23)24)15(8-25)27-9-11/h2-3,6-7,9H,1,4-5H2,(H2,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAANHOAPFBHUDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)C(=O)N(C(=S)N2C3=CC(=C(C=C3)C(=O)N)F)C4=CC(=C(N=C4)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F4N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501336279 | |

| Record name | N-Desmethylapalutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332391-11-3 | |

| Record name | N-Desmethylapalutamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1332391113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Desmethylapalutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DESMETHYLAPALUTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13RV85F63R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the relationship between N-Desmethyl-Apalutamide exposure and the efficacy of Apalutamide in patients with nonmetastatic castration-resistant prostate cancer?

A: Research suggests that within the typical exposure range observed in patients taking the recommended 240 mg daily dose of Apalutamide, there is no statistically significant relationship between the exposure levels of N-Desmethyl-Apalutamide (the active metabolite of Apalutamide) and the time to metastasis. This observation suggests that the standard dosage of Apalutamide provides consistent efficacy across the patient population studied in the SPARTAN trial, regardless of individual variations in metabolite exposure [].

Q2: Does the exposure level of N-Desmethyl-Apalutamide correlate with any safety concerns in patients taking Apalutamide?

A: While the SPARTAN study [] did not find a link between N-Desmethyl-Apalutamide exposure and metastasis-free survival, it did observe a statistically significant association between higher Apalutamide exposure (and by extension, likely higher levels of its active metabolite) and specific adverse events, namely skin rash and weight loss. This finding underscores the importance of monitoring for these side effects in individuals prescribed Apalutamide and supports dose adjustments as needed to manage tolerability.

Q3: Is there any research exploring the pharmacokinetics of N-Desmethyl-Apalutamide in different patient populations?

A: While the specific details haven't been provided in the summaries, research exists that investigates the population pharmacokinetics of both Apalutamide and its active metabolite, N-Desmethyl-Apalutamide, in both healthy individuals and those diagnosed with castration-resistant prostate cancer []. This type of research is essential for understanding how the drug and its metabolite are absorbed, distributed, metabolized, and excreted by the body, which can be influenced by factors like age, genetics, and disease state.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.